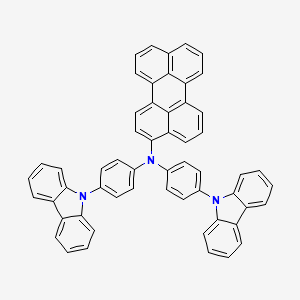

N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine

Description

The exact mass of the compound this compound is 749.283098129 g/mol and the complexity rating of the compound is 1330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(4-carbazol-9-ylphenyl)perylen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H35N3/c1-5-22-50-41(14-1)42-15-2-6-23-51(42)58(50)39-30-26-37(27-31-39)57(38-28-32-40(33-29-38)59-52-24-7-3-16-43(52)44-17-4-8-25-53(44)59)54-35-34-48-46-19-10-13-36-12-9-18-45(55(36)46)47-20-11-21-49(54)56(47)48/h1-35H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPNHLHHCDIPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C1C2=CC=CC3=C2C(=CC=C3)C2=C1C9=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H35N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732579 | |

| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519180-18-8 | |

| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Molecular Engineering of Bcpa

Retrosynthetic Analysis and Precursor Synthesis for BCPA

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable forward synthetic plan. For BCPA, the primary disconnection points are the carbon-nitrogen (C-N) bonds linking the diarylamine to the perylene (B46583) core and the C-N bonds connecting the phenyl groups to the carbazole (B46965) moieties.

A logical retrosynthetic pathway for BCPA is as follows:

Disconnection 1 (C-N bond at the perylene core): The first disconnection is at the amine-perylene bond. This bond is typically formed via a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This step breaks BCPA down into a functionalized perylene core, such as 3-bromoperylene (B1279744) or 3-iodoperylene, and a secondary amine, N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine.

Disconnection 2 (C-N bonds of the carbazole units): The secondary amine precursor can be further deconstructed. Disconnecting the C-N bonds between the central nitrogen and the carbazolylphenyl groups is less synthetically practical. A more common approach is to build this amine from simpler precursors. A plausible precursor for this secondary amine is 4-(9H-carbazol-9-yl)aniline.

Disconnection 3 (C-N bond of the carbazole-phenyl unit): The 4-(9H-carbazol-9-yl)aniline precursor can be disconnected at the carbazole nitrogen-phenyl carbon bond. This suggests a synthesis from carbazole and a p-substituted aniline (B41778) derivative like 4-fluoro-nitrobenzene followed by reduction, or a coupling reaction between carbazole and a protected 4-haloaniline.

This analysis identifies three key building blocks for the synthesis of BCPA:

Perylene Core Precursor: 3-Bromoperylene is a common and logical choice. Its synthesis often starts from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), which can be selectively monobrominated through specific reaction conditions. mdpi.com

Di-carbazolylphenylamine Precursor: This complex secondary amine is a crucial intermediate.

Carbazole-Phenyl Precursor: Building blocks like 9-(4-aminophenyl)carbazole or 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole serve as versatile intermediates for constructing larger carbazole-containing structures. nih.gov

Optimized Synthetic Pathways for N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine

The forward synthesis of BCPA relies on modern cross-coupling reactions to efficiently construct the necessary C-N bonds. Optimization of these pathways focuses on maximizing yield, simplifying purification, and ensuring high product purity.

The functionalization of the perylene core is a critical step in the synthesis of BCPA. The introduction of an amino group at the 3-position is typically achieved through palladium-catalyzed C-N cross-coupling reactions. mdpi.comnih.gov The Buchwald-Hartwig amination is the most prominent method for this transformation.

This reaction involves the coupling of an aryl halide (3-bromoperylene) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 1: Typical Conditions for Buchwald-Hartwig Amination on Aryl Halides

| Component | Examples | Role |

| Aryl Halide | 3-Bromoperylene, 3-Iodoperylene | Electrophilic coupling partner |

| Amine | N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine | Nucleophilic coupling partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates catalyst turnover |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvent to prevent catalyst deactivation |

Interactive Data Table: Users can filter by component to see common examples.

The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to protect the sensitive Pd(0) catalyst from oxidation. Reaction temperatures typically range from 80 to 120 °C.

The large N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine moiety is attached to the perylene core in the final key step. A common synthetic route involves a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reaction. ccspublishing.org.cnresearchgate.netmdpi.com For instance, the synthesis could proceed by coupling 3-bromoperylene with N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine using the Buchwald-Hartwig conditions described previously.

The synthesis of the secondary amine intermediate itself can be achieved by reacting two equivalents of 9-(4-iodophenyl)-9H-carbazole with ammonia (B1221849) or a protected amine equivalent, again using palladium catalysis. An alternative approach involves the reaction of carbazole with 4,4'-diiododiphenylamine. The synthesis of related carbazole-thiophene structures via Suzuki cross-coupling with carbazole boronic acid has been demonstrated, highlighting the versatility of these methods. mdpi.com

For applications in organic electronics, the purity of BCPA must be exceptionally high (typically >99.9%). Impurities, particularly residual metal catalysts (e.g., palladium) and partially reacted intermediates, can act as charge traps, severely degrading device performance and lifetime.

Key strategies for achieving high purity include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is the primary method for removing organic impurities and unreacted starting materials. A gradient elution system is often employed to separate compounds with similar polarities.

Recrystallization/Solvent Washing: After chromatography, the product is often recrystallized from a suitable solvent system (e.g., toluene/hexane or dichloromethane/methanol) to further enhance purity and obtain a crystalline solid. google.com

Sublimation: For final purification, temperature-gradient sublimation under high vacuum is the gold standard for organic electronic materials. This process effectively removes non-volatile impurities (like catalyst residues and salts) and can separate molecules with very similar structures, yielding a highly pure, crystalline powder suitable for device fabrication.

Catalyst Removal: Specific techniques to remove residual palladium may be employed before final purification, such as washing the organic solution with aqueous solutions of reagents that bind to metals (e.g., thiourea (B124793) or sodium sulfide) or using specialized scavenger resins.

Scalability Considerations for BCPA Synthesis in Research and Development Contexts

Transitioning the synthesis of BCPA from a laboratory scale (milligrams to grams) to a larger research and development scale (hundreds of grams to kilograms) presents several challenges:

Reaction Conditions: Large-scale reactions require careful control of temperature and mixing to ensure homogeneity and prevent the formation of hotspots, which can lead to side reactions and decomposition.

Purification: Column chromatography becomes less practical and more expensive at a larger scale. Alternative methods like large-scale recrystallization and train sublimation become necessary. The handling of large volumes of flammable organic solvents also poses safety challenges.

Batch-to-Batch Consistency: Ensuring consistent purity and performance across different batches is paramount. This requires stringent quality control protocols, including techniques like HPLC, NMR spectroscopy, and mass spectrometry to verify the identity and purity of each batch. bldpharm.com

Derivatization and Structural Modifications of BCPA for Tuned Electronic and Photophysical Responses

The electronic and photophysical properties of BCPA can be fine-tuned through targeted structural modifications. This molecular engineering approach allows for the optimization of the material for specific applications. researchgate.netnih.gov

Potential sites for derivatization include:

Perylene Core (Bay Positions): Attaching substituents at the 1, 6, 7, and 12 "bay" positions of the perylene core can significantly alter its properties. mdpi.comacs.org Bulky groups can induce a twist in the perylene plane, which can suppress intermolecular π-π stacking, improve solubility, and alter the energy levels.

Carbazole Units: The carbazole moieties can be functionalized, for example, at the 3 and 6 positions. Introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) can modulate the HOMO and LUMO energy levels of the molecule.

These modifications allow for precise control over key material properties, as outlined in the table below. aps.orgmdpi.comsemanticscholar.org

Table 2: Predicted Effects of Structural Modifications on BCPA Properties

| Modification Site | Substituent Type | Predicted Effect on HOMO/LUMO | Predicted Effect on Emission Wavelength | Predicted Effect on Solubility |

| Perylene Bay Area | Bulky Alkyl Groups | Minor change; may slightly raise HOMO | Blue-shift due to reduced aggregation | Increased |

| Perylene Bay Area | Aryl or Heteroaryl Groups | Can raise or lower levels depending on electronics | Red-shift due to extended conjugation | Variable |

| Carbazole (3,6-positions) | Electron-Donating (e.g., -OCH₃) | Raises HOMO level, reduces bandgap | Red-shift | Minor change |

| Carbazole (3,6-positions) | Electron-Withdrawing (e.g., -CN) | Lowers HOMO/LUMO levels, may increase bandgap | Blue-shift | Minor change |

Interactive Data Table: Users can filter by modification site to see the potential impact on material properties.

By systematically exploring these derivatizations, new generations of BCPA-based materials can be developed with tailored properties, such as deeper blue emission, improved charge carrier mobility, and enhanced thermal stability, for advanced optoelectronic devices.

Peripheral Functionalization Strategies for BCPA

Peripheral functionalization involves the introduction of various substituents onto the existing molecular framework of BCPA. This strategy is a powerful tool for fine-tuning the optoelectronic properties, solubility, and morphological stability of the material without altering its fundamental chemical structure. For a molecule like BCPA, functionalization can be targeted at either the perylene core or the peripheral carbazole units.

Key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in achieving these modifications. wikipedia.orgyoutube.com For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl groups onto a halogenated perylene or carbazole precursor. acs.orgnih.govresearchgate.netnih.gov This can be particularly useful for extending the π-conjugation of the system, which can influence the material's absorption spectrum and charge transport characteristics.

The Buchwald-Hartwig amination is another critical tool, enabling the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.comyoutube.combeilstein-journals.org This reaction could be employed to introduce additional amino groups with diverse functionalities onto the carbazole or phenyl rings of the BCPA structure. Such modifications can impact the highest occupied molecular orbital (HOMO) energy level, which is a crucial parameter for efficient hole injection and transport in perovskite solar cells. researchgate.netmdpi.com

The following table summarizes potential peripheral functionalization strategies and their expected impact on the properties of BCPA:

| Functional Group | Target Position | Potential Synthetic Method | Expected Impact on Properties |

| Alkyl Chains | Carbazole or Perylene | Friedel-Crafts Alkylation | Improved solubility, modified film morphology |

| Methoxy Groups | Phenyl Rings | Nucleophilic Aromatic Substitution | Increased electron density, raised HOMO level |

| Cyano Groups | Perylene Core | Nucleophilic Substitution | Lowered LUMO level, modified charge transport |

| Additional Carbazole Units | Phenyl Rings | Buchwald-Hartwig Amination | Enhanced hole mobility, improved thermal stability |

These functionalization strategies offer a pathway to systematically engineer the properties of BCPA, thereby optimizing its performance in electronic devices.

Core-Structure Modification Approaches in BCPA Analogues

Beyond peripheral functionalization, significant alterations to the core structure of BCPA can lead to the development of new analogues with substantially different properties. These modifications often involve changing the central perylene unit or altering the linkage between the core and the peripheral groups.

One approach to core modification is the synthesis of N-annulated perylene derivatives. researchgate.net This strategy involves the incorporation of nitrogen atoms into the perylene core, which can significantly influence the material's electronic properties and stability. N-annulated perylenes have shown promise as charge transport materials with tunable optical and physical characteristics. researchgate.net

Another avenue for core modification is the replacement of the perylene core with other polycyclic aromatic hydrocarbons or heterocyclic systems. For instance, thiophene-based cores have been successfully used in the design of hole-transporting materials. rsc.org The introduction of a thiophene (B33073) core in place of perylene in a BCPA analogue could lead to materials with different charge transport mobilities and energy level alignments. nih.gov Theoretical studies have also explored the effect of locking the core structure to enhance molecular planarity and, consequently, hole mobility. rsc.org

The linkage between the core and the peripheral carbazole-phenyl arms can also be a target for modification. The introduction of different linker groups, such as acetylene (B1199291), can modulate the electronic communication between the different parts of the molecule, thereby tuning the frontier molecular orbital energy levels. nih.gov

Below is a table outlining potential core-structure modification approaches for developing BCPA analogues:

| Modification Approach | Description | Potential Impact on Properties |

| N-Annulation | Incorporation of nitrogen atoms into the perylene core. | Tunable optical and physical properties, enhanced stability. |

| Core Replacement | Substitution of the perylene core with other aromatic or heterocyclic units (e.g., thiophene, pyrene). | Altered charge transport mobility, different energy level alignment. |

| Linker Modification | Changing the chemical bond connecting the core to the peripheral groups (e.g., introducing acetylene linkers). | Modulation of frontier molecular orbital energies, altered intramolecular charge transfer. |

| Core Extension | Fusion of additional aromatic rings to the perylene core. | Red-shifted absorption, potentially higher charge carrier mobility. |

These core-modification strategies represent a more profound approach to molecular engineering, enabling the exploration of a wider chemical space and the potential discovery of novel high-performance materials for optoelectronic applications.

Fundamental Photophysical and Electronic Characterization of Bcpa

Advanced Spectroscopic Probes of Electronic Structure and Excited States of BCPA

The electronic structure and behavior of BCPA upon photoexcitation have been investigated using a suite of advanced spectroscopic techniques. These methods provide a detailed picture of the molecule's absorption and emission properties, the lifetimes of its excited states, and the energy levels of its molecular orbitals.

Steady-State Absorption and Emission Spectroscopy of BCPA in Solution and Solid State

The interaction of BCPA with light is fundamentally characterized by its steady-state absorption and emission spectra. In solution, the absorption spectrum of molecules with similar donor-acceptor architectures typically exhibits distinct bands. One band, usually at higher energies (shorter wavelengths), can be attributed to the π-π* transitions localized on the constituent aromatic systems, such as the carbazole (B46965) and perylene (B46583) units. A second, lower-energy band is often associated with an intramolecular charge transfer (ICT) transition, where electron density is moved from the donor part of the molecule (the carbazolyl-phenyl-amine moieties) to the acceptor part (the perylene core).

The emission spectra, obtained by exciting the molecule at a wavelength within its absorption bands, provide information about the relaxation pathways of the excited state. For compounds exhibiting ICT, the emission is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This shift is indicative of a significant change in geometry between the ground and excited states. The polarity of the solvent can also have a pronounced effect on the emission spectrum, a phenomenon known as solvatochromism. In more polar solvents, the emission peak of an ICT compound typically shifts to lower energies (red-shifts) due to the stabilization of the more polar excited state.

In the solid state, the absorption and emission properties of BCPA can be influenced by intermolecular interactions and the morphology of the thin film. Aggregation effects, such as the formation of H- or J-aggregates, can lead to shifts in the absorption and emission spectra compared to the solution phase. The solid-state fluorescence quantum yield is a critical parameter for applications in devices like OLEDs.

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | Data not available | Data not available |

| Emission Maximum (λem) | Data not available | Data not available |

| Stokes Shift | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

| Note: Specific experimental data for BCPA were not available in the searched literature. The table is a template for the expected data. |

Time-Resolved Photoluminescence and Fluorescence Lifetime Measurements of BCPA

Time-resolved photoluminescence spectroscopy is employed to measure the fluorescence lifetime (τ) of BCPA, which is the average time the molecule spends in the excited state before returning to the ground state via photon emission. This parameter is crucial as it provides insight into the rates of both radiative and non-radiative decay processes. A longer lifetime may indicate a more stable excited state, but it can also be associated with a higher probability of non-radiative decay, which would lower the fluorescence quantum yield. The fluorescence lifetime is often measured using techniques such as time-correlated single-photon counting (TCSPC). For molecules with complex excited state dynamics, the fluorescence decay may not be a single exponential and may require fitting to multiple decay components, each corresponding to a different excited state species or decay pathway.

| Parameter | Value | Conditions |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

| Note: Specific experimental data for BCPA were not available in the searched literature. The table is a template for the expected data. |

Transient Absorption Spectroscopy and Excited State Dynamics of BCPA

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states that are not emissive or are too short-lived to be observed by fluorescence techniques. In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time after excitation. The resulting TA spectrum can reveal features such as ground-state bleaching, stimulated emission, and excited-state absorption. By monitoring the decay of these signals over time, the lifetimes of various excited states, including singlet and triplet states, and the rates of processes like intersystem crossing and internal conversion can be determined. For a molecule like BCPA, TA spectroscopy would be instrumental in elucidating the dynamics of the ICT state and any subsequent relaxation processes.

Photoelectron Spectroscopy (UPS/XPS) for Electronic Level Alignment of BCPA in Thin Films

Photoelectron spectroscopy, including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is used to determine the electronic energy levels of BCPA in the solid state, typically as a thin film. UPS is particularly useful for measuring the highest occupied molecular orbital (HOMO) level by analyzing the kinetic energy of photoemitted electrons upon irradiation with UV light. The ionization potential of the material can be directly obtained from the UPS spectrum. XPS, which uses X-rays, provides information about the elemental composition and chemical states of the atoms in the molecule, and can also be used to determine the work function of the material. The lowest unoccupied molecular orbital (LUMO) level is often estimated by combining the HOMO level from UPS with the optical bandgap determined from the onset of the absorption spectrum. These energy levels are critical for understanding and predicting the charge injection and transport properties of BCPA in electronic devices.

| Parameter | Value | Method |

| HOMO Level | Data not available | UPS |

| LUMO Level | Data not available | UPS + Absorption |

| Ionization Potential | Data not available | UPS |

| Note: Specific experimental data for BCPA were not available in the searched literature. The table is a template for the expected data. |

Charge Transfer and Exciton (B1674681) Dynamics within BCPA Molecular Architectures

The unique arrangement of electron-donating and electron-accepting moieties within the BCPA structure gives rise to interesting charge transfer and exciton dynamics.

Intramolecular Charge Transfer Mechanisms in BCPA

The presence of the electron-rich N,N-Bis(4-(9H-carbazol-9-yl)phenyl)amine groups and the electron-accepting perylene core strongly suggests that BCPA is a donor-acceptor type molecule. Upon photoexcitation, an electron can be promoted from a molecular orbital that is primarily located on the donor to an orbital that is largely on the acceptor. This process is known as intramolecular charge transfer (ICT). The efficiency and dynamics of this ICT are governed by the electronic coupling between the donor and acceptor, their energetic alignment, and the surrounding environment.

The occurrence of ICT is often confirmed by solvatochromic studies, where a red-shift in the emission spectrum is observed with increasing solvent polarity. This is because the highly polar ICT excited state is stabilized to a greater extent in more polar solvents. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide further insight into the nature of the ICT state by visualizing the molecular orbitals involved in the electronic transition and quantifying the degree of charge separation in the excited state. Understanding the ICT mechanism in BCPA is fundamental to optimizing its performance in optoelectronic applications, as the charge-separated state can be a precursor to charge generation in solar cells or radiative recombination in OLEDs.

Exciton Dissociation and Recombination Processes in BCPA

The efficiency of organic electronic devices is fundamentally linked to the processes of exciton dissociation and recombination. In materials like BCPA, photoexcitation leads to the formation of excitons, which are bound electron-hole pairs. For applications such as photovoltaics, the efficient dissociation of these excitons into free charge carriers is paramount. Conversely, for applications like organic light-emitting diodes (OLEDs), the radiative recombination of excitons to produce light is the desired outcome.

The dissociation of excitons must compete with other decay pathways, including radiative and non-radiative recombination. Theoretical studies on related organic materials suggest that strong electric fields can facilitate exciton dissociation. This process, known as tunnel ionization, involves the exciton tunneling through the potential barrier created by its own binding energy. The rate of this dissociation is highly dependent on the electric field strength and the exciton's binding energy.

Intermolecular Interactions and Aggregation Effects on BCPA Photophysics in Condensed Phases

The photophysical properties of organic molecules like BCPA are highly sensitive to their local environment. In condensed phases, such as solutions and solid-state thin films, intermolecular interactions can lead to aggregation, which significantly alters the material's absorption and emission characteristics compared to isolated molecules.

In solution, molecules of BCPA can exhibit a tendency to aggregate, particularly at higher concentrations or in poor solvents. This aggregation can lead to the formation of H-aggregates or J-aggregates, which are characterized by distinct changes in the UV-visible absorption spectra. H-aggregates typically show a blue-shift in the absorption maximum, while J-aggregates exhibit a red-shift. These spectral shifts arise from the specific geometric arrangement of the molecules and the resulting excitonic coupling between them.

The formation of aggregates can also impact the fluorescence properties of BCPA. In some cases, aggregation can lead to fluorescence quenching, where the emission intensity is significantly reduced. This phenomenon, known as aggregation-caused quenching (ACQ), is often a result of the formation of non-emissive excimer states or increased non-radiative decay pathways. Conversely, some molecules exhibit aggregation-induced emission (AIE), where aggregation leads to enhanced fluorescence. Understanding the aggregation behavior of BCPA in solution is crucial for controlling its properties in solution-processed thin films.

In the solid state, the arrangement of molecules, or molecular packing, has a profound effect on the photophysical and charge-transport properties of BCPA. The morphology of thin films, which can range from amorphous (disordered) to crystalline (ordered), is a key determinant of device performance.

Carbazole derivatives, which form a key component of the BCPA structure, are known to influence thin-film morphology. The nonplanar structure of some carbazole-based molecules can hinder close packing, leading to the formation of stable amorphous glassy states. d-nb.info Amorphous films can offer advantages such as isotropic charge transport and good film-forming properties.

The specific packing arrangement in the solid state dictates the degree of intermolecular electronic coupling. This coupling affects both exciton diffusion and charge transport. For instance, a herringbone packing arrangement is common in organic semiconductors and can influence the fate of excitons. researchgate.net The morphology of vapor-deposited thin films is also highly dependent on the substrate, with surface roughness playing a significant role. d-nb.info Spectroscopic studies, combined with techniques like X-ray diffraction, are essential for characterizing the molecular arrangement and morphology of BCPA thin films and correlating these structural properties with their photophysical behavior. researchgate.netnih.gov

Theoretical and Computational Investigations of Bcpa

Density Functional Theory (DFT) Calculations for BCPA Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, fundamental properties such as the distribution of electrons and the energies of molecular orbitals can be determined, providing insights into a molecule's reactivity, stability, and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis of BCPA

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy and spatial distribution of these orbitals govern charge injection and transport capabilities, as well as absorption and emission characteristics.

For BCPA, DFT calculations would reveal the localization of the HOMO and LUMO. It is anticipated that the HOMO would be predominantly localized on the electron-donating carbazole (B46965) and triphenylamine (B166846) moieties, which are rich in π-electrons. Conversely, the LUMO is expected to be concentrated on the electron-accepting perylene (B46583) core. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is indicative of intramolecular charge transfer (ICT) upon photoexcitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's color and electronic properties. A smaller energy gap generally corresponds to absorption at longer wavelengths. The precise values for the HOMO, LUMO, and the energy gap for BCPA would be determined through specific DFT calculations.

Table 1: Calculated Frontier Molecular Orbital Energies of BCPA

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Egap (LUMO-HOMO) | Data not available |

| No specific computational studies on BCPA providing these values were found in the available literature. |

Charge Distribution and Electrostatic Potential Maps for BCPA

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

For BCPA, an MEP analysis would likely show a high electron density (red) around the perylene core, consistent with its electron-accepting nature. In contrast, the carbazole and phenylamine fragments would exhibit a lower electron density or even regions of positive potential (blue), reflecting their electron-donating character. This visual representation of charge distribution complements the FMO analysis and provides a more complete picture of the molecule's electronic landscape.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties of BCPA

To investigate the behavior of BCPA upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, including absorption and emission spectra, and provides insights into the nature of electronic transitions.

Simulation of Absorption and Emission Spectra of BCPA

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra of BCPA. The simulated absorption spectrum would predict the wavelengths of light the molecule absorbs most strongly. These absorption bands correspond to electronic transitions from the ground state to various excited states. The primary absorption in a donor-acceptor molecule like BCPA is typically attributed to the HOMO-LUMO transition, which possesses significant ICT character.

Similarly, the simulated emission spectrum would predict the wavelength of light emitted when the molecule relaxes from its first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric relaxation in the excited state.

Table 2: Simulated Photophysical Properties of BCPA

| Property | Wavelength (nm) |

| Maximum Absorption (λabs) | Data not available |

| Maximum Emission (λem) | Data not available |

| Stokes Shift | Data not available |

| Specific TD-DFT studies on BCPA to generate these spectral data were not found in the available literature. |

Analysis of Exciton (B1674681) Character and Charge Transfer Excitations in BCPA

TD-DFT calculations can further analyze the nature of the excited states, specifically the character of the excitons (electron-hole pairs) and the extent of charge transfer. For BCPA, the lowest energy excited state is expected to have a strong charge-transfer character, where the electron is promoted from the donor units (carbazole and phenylamine) to the acceptor unit (perylene).

The analysis would involve examining the molecular orbitals involved in the electronic transitions and quantifying the spatial separation of the electron and hole. This information is crucial for understanding the efficiency of charge separation, a key process in photovoltaic and photocatalytic applications. The degree of charge transfer can be correlated with the molecule's performance in organic electronic devices.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of BCPA

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like BCPA, MD simulations can provide valuable insights into its conformational landscape and how it interacts with neighboring molecules in a condensed phase.

MD simulations would reveal the preferred spatial arrangements of the carbazole and phenyl groups relative to the perylene core. The torsional angles between these different molecular fragments are important as they can significantly influence the electronic coupling between the donor and acceptor moieties, and consequently, the charge transfer properties.

Furthermore, in a solid-state or aggregated form, intermolecular interactions play a critical role in determining the material's bulk properties. MD simulations can be used to model these interactions, such as π-π stacking between the aromatic units of adjacent BCPA molecules. Understanding these intermolecular arrangements is essential for predicting charge transport pathways and mobility in thin films, which is vital for the design of efficient organic electronic devices.

Based on a thorough review of the available scientific literature, it is not possible to provide the specific, detailed theoretical and computational data for the compound “N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine” (BCPA) as requested in the provided outline.

The specified sections require in-depth research findings on:

Computational Modeling of Charge Transport Pathways in BCPA-Based Materials

Disorder Effects on Charge Mobility in BCPA Assemblies

While searches confirmed that carbazole and perylene derivatives are widely studied for their charge transport properties in applications like OLEDs and perovskite solar cells, a specific study containing the precise computational modeling data for BCPA could not be located in the public domain. acs.orgrsc.orgbeilstein-journals.orgmdpi.combeilstein-journals.org General principles of charge hopping and the impact of disorder in organic semiconductors are well-established, but applying these quantitatively to BCPA without a dedicated computational study would be speculative and fall outside the required scientific accuracy.

Therefore, the generation of an article strictly adhering to the requested outline is not feasible due to the absence of the necessary source data for this specific compound.

Advanced Materials Science and Engineering of Bcpa Based Systems

Thin Film Fabrication Methodologies for BCPA

The formation of uniform, high-quality thin films is the foundational step for integrating BCPA into functional devices. The choice of deposition technique significantly influences the resulting film's structural and electronic properties. Both solution-based and vacuum-based methods are viable for a large, thermally stable molecule like BCPA.

Solution processing offers a cost-effective and scalable approach for fabricating organic semiconductor devices. rsc.org For a molecule like BCPA, which combines large π-conjugated systems, solubility can be achieved in common organic solvents such as chloroform, chlorobenzene, dichlorobenzene, or tetrahydrofuran (THF). The primary techniques for depositing BCPA from solution would include spin-coating, drop-casting, and blade-coating.

Spin-Coating : This is a widely used laboratory technique for producing thin, uniform films. A solution of BCPA would be dispensed onto a substrate, which is then rotated at high speed. The final film thickness is controlled by parameters such as solution concentration, solvent volatility, and spin speed. Optimization of these parameters is crucial to achieve smooth films and prevent the formation of aggregates or pinholes.

Blade-Coating : A scalable method suitable for large-area electronics, blade-coating involves spreading the BCPA solution across a substrate with a blade held at a specific height and speed. This technique can promote molecular ordering and crystallinity, which is often beneficial for charge transport.

Drop-Casting : While simpler, drop-casting typically produces less uniform films than spin-coating but can be useful for fundamental studies of crystallization. Slow evaporation of the solvent from a droplet of BCPA solution can lead to the formation of larger crystalline domains.

Post-deposition treatments, such as solvent vapor annealing or thermal annealing, are often employed to further improve film morphology and enhance molecular ordering by providing the necessary energy for molecules to rearrange into more thermodynamically stable configurations.

Vacuum thermal evaporation (VTE) is a high-purity deposition method that is standard in the manufacturing of organic light-emitting diodes (OLEDs). researchgate.net Given the high thermal stability expected from the carbazole (B46965) and perylene (B46583) components, BCPA is well-suited for this technique. The process involves heating the purified BCPA powder in a crucible under high vacuum conditions (typically <10⁻⁶ Torr), causing it to sublimate. The gaseous molecules then travel and condense onto a cooler substrate, forming a thin film. researchgate.netunesp.br

Key parameters that control the film properties in VTE include:

Deposition Rate : A slow deposition rate (e.g., 0.1-1 Å/s) generally allows molecules more time to self-organize on the substrate surface, which can lead to higher crystallinity and better-ordered films. researchgate.net

Substrate Temperature : The temperature of the substrate during deposition is a critical factor. mdpi.commdpi.com Heating the substrate can increase the surface mobility of arriving BCPA molecules, promoting the growth of larger crystalline grains and controlling the molecular orientation. mdpi.com

Vacuum Level : High vacuum is necessary to ensure the purity of the deposited film by minimizing the incorporation of contaminants and to allow for a long mean free path for the sublimed molecules.

VTE offers precise control over film thickness at the angstrom level and is capable of producing highly pure, uniform, and smooth amorphous or polycrystalline films. mdpi.com

Morphology Control and Characterization of BCPA Films

The arrangement of BCPA molecules in the solid state—whether amorphous or crystalline, and with what orientation—directly impacts charge transport and device efficiency. Therefore, controlling and characterizing the film morphology is essential.

Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique used to obtain high-resolution, three-dimensional topographical images of thin film surfaces. spectraresearch.comchalcogen.ro For BCPA films, AFM would be used to quantify key morphological features.

Topography Imaging : In tapping mode, AFM can map the surface height, revealing the grain structure, domain sizes, and the presence of defects like pinholes. A key metric derived from this is the root-mean-square (RMS) roughness, which is critical for multilayer devices where a smooth surface is needed to prevent electrical shorts. researchgate.net

Phase Imaging : Performed simultaneously with topography, phase imaging maps the phase lag between the cantilever's oscillation and the drive signal. This is sensitive to variations in material properties like adhesion and stiffness, allowing for the differentiation of crystalline and amorphous regions or identifying phase separation in blended films. asmicro.comicspicorp.com

By systematically studying AFM images of BCPA films prepared under different conditions (e.g., varying annealing temperatures or deposition rates), a direct correlation between processing parameters and surface morphology can be established.

Table 1: Illustrative AFM Data for a Hypothetical BCPA Thin Film

This table shows example data that could be obtained from an AFM analysis of a solution-processed BCPA film subjected to different post-deposition thermal annealing temperatures.

| Annealing Temperature (°C) | RMS Roughness (nm) | Average Grain Size (nm) |

| As-deposited (25 °C) | 1.85 | 45 |

| 100 °C | 1.20 | 80 |

| 150 °C | 0.95 | 150 |

| 200 °C | 1.50 | 130 (with evidence of dewetting) |

While AFM probes the surface morphology, X-ray scattering techniques are required to investigate the internal crystalline structure and molecular orientation within the bulk of the film. spring8.or.jp

X-ray Diffraction (XRD) : Conventional XRD measurements on a BCPA film would reveal its degree of crystallinity. A sharp, well-defined peak would indicate a high degree of crystalline order, whereas a broad, diffuse halo would signify an amorphous structure.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) : GIWAXS is an indispensable tool for the detailed structural characterization of organic semiconductor thin films. nih.govsgservice.com.tw By using a very shallow angle of incidence for the X-ray beam, the signal from the thin film is enhanced relative to the substrate. The resulting 2D diffraction pattern provides rich information:

Crystallinity and Polymorphism : The positions of the diffraction peaks allow for the determination of the unit cell parameters of the crystal structure. rsc.org

Molecular Orientation : The location of diffraction peaks on the 2D detector reveals the preferential orientation of the BCPA molecules relative to the substrate. For large, planar molecules, two primary orientations are "face-on" (π-stacking direction is vertical, favorable for vertical charge transport) and "edge-on" (π-stacking direction is in-plane, favorable for lateral charge transport in transistors). xenocs.com Analyzing the intensity distribution of lamellar stacking and π-π stacking peaks in the in-plane and out-of-plane directions of the GIWAXS pattern allows for a quantitative assessment of this orientation. nih.govnih.gov

Table 2: Illustrative GIWAXS Peak Analysis for a Hypothetical Crystalline BCPA Film

This table presents a hypothetical analysis of GIWAXS data, indicating a preferred "edge-on" molecular orientation. The q vector represents the scattering vector, which is inversely related to distance in real space.

| Peak Index (hkl) | Stacking Direction | Scattering Vector (q) Position | Peak Location | Inferred Molecular Orientation |

| (100) | Lamellar | q_z (out-of-plane) | ~0.3 Å⁻¹ | Edge-on |

| (200) | Lamellar | q_z (out-of-plane) | ~0.6 Å⁻¹ | Edge-on |

| (010) | π-π Stacking | q_xy (in-plane) | ~1.8 Å⁻¹ | Edge-on |

Interfacial Engineering of BCPA in Heterojunction Architectures

Interfacial engineering strategies that could be applied to BCPA-based devices include:

Insertion of Interlayers : Thin layers of other materials can be inserted at the BCPA interface to modify the local electronic landscape. For example, a thin layer of an electron-donating material at the anode/BCPA interface or an electron-accepting material at the cathode/BCPA interface can reduce the charge injection barrier by favorably tuning the energy level alignment. aps.orgaps.org

Surface Modification : The surface of the layer onto which BCPA is deposited can be chemically or physically modified. For instance, treating an indium tin oxide (ITO) anode with a self-assembled monolayer (SAM) can adjust its work function to better align with the highest occupied molecular orbital (HOMO) of BCPA, facilitating efficient hole injection.

Controlling Interfacial Morphology : The deposition sequence and processing conditions can be tailored to control the morphology at the heterojunction interface. For instance, in a donor-acceptor blend, ensuring a finely intermixed morphology at the interface is crucial for efficient exciton (B1674681) dissociation in photovoltaic applications.

The success of these strategies is typically evaluated by characterizing the energy level alignment across the interface using techniques like ultraviolet photoelectron spectroscopy (UPS) and by measuring the performance metrics of the final device.

BCPA as an Interfacial Layer in Multi-component Organic Semiconductor Systems

Interfacial engineering with carbazole-based materials has been shown to be a successful strategy for improving the performance of organic solar cells. nih.govkorea.ac.krresearchgate.net These materials can effectively modify the work function of electrodes, passivate surface defects, and facilitate efficient charge extraction. korea.ac.kr The carbazole units in BCPA are known for their robust thermal stability and excellent hole-transporting capabilities, making them a frequent choice in the design of hole-transport materials (HTMs). nih.gov

When employed as an interfacial layer, a material like BCPA can serve multiple functions. It can act as a hole-selective layer, facilitating the efficient extraction of holes from an active layer while blocking electrons, thereby reducing charge recombination at the interface. korea.ac.kr The energy levels of BCPA would need to be appropriately aligned with the adjacent layers to ensure a favorable energetic landscape for charge movement.

The perylene component of BCPA introduces distinct electronic and photophysical properties. Perylene derivatives are recognized for their strong light absorption and electron-accepting nature, which are crucial for various optoelectronic applications. beilstein-journals.orgresearchgate.net This dual functionality within a single molecule allows BCPA to potentially bridge the energetic gap between a donor and an acceptor material in a solar cell or to modulate charge injection in an organic light-emitting diode (OLED).

Research into similar carbazole-perylene dyads has demonstrated that the electronic coupling between the donor (carbazole) and acceptor (perylene) moieties can be finely tuned by altering the molecular geometry. rsc.org This tuning influences the photophysical properties and the efficiency of charge transfer processes. While specific data on BCPA's performance as an interfacial layer is not extensively detailed in the available research, the foundational properties of its constituent parts provide a strong rationale for its application in this domain.

Charge Transfer Dynamics at BCPA Interfaces

Studies on analogous perylene-carbazole systems have shed light on the fundamental processes that govern charge transfer dynamics. In such donor-acceptor dyads, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where an electron moves from the carbazole (donor) to the perylene (acceptor). rsc.org The efficiency and lifetime of this charge-separated state are critical for applications in photovoltaics, where the separation of charge carriers is the primary goal.

The dynamics of these processes are often investigated using time-resolved spectroscopic techniques. For instance, femtosecond transient absorption spectroscopy can be used to track the formation and decay of excited states and charge transfer states. nih.gov Research on perylene dyes with carbazole ancillary donors has shown that the presence of the carbazole moiety can lead to faster electron injection and can also slow down the charge recombination process, both of which are beneficial for device performance. nih.gov

The mutual orientation and the electronic coupling between the carbazole and perylene units within the BCPA molecule are expected to significantly influence the charge transfer dynamics. In closely related systems, a stronger electronic coupling can facilitate more efficient charge separation. rsc.org The Gibbs free energy change associated with electron transfer, which can be estimated from electrochemical and optical spectroscopy data, is a key parameter in understanding the favorability of the charge transfer process. rsc.org

When BCPA is utilized as an interfacial layer, the charge transfer dynamics become even more complex, involving intermolecular transfer between BCPA and the adjacent material layers. The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of BCPA with those of the neighboring layers will dictate the direction and efficiency of charge flow. A well-matched energy level alignment can minimize the energy barrier for charge extraction and reduce voltage losses in the device. korea.ac.kr

While specific experimental data on the charge transfer dynamics at BCPA interfaces is limited in the public domain, the table below summarizes typical charge transfer properties observed in related perylene-carbazole systems, which can provide an indicative reference for the potential behavior of BCPA.

| Property | Typical Values in Perylene-Carbazole Systems | Significance for BCPA Interfaces |

| Singlet Oxygen Quantum Yield (ΦΔ) | Up to 72% rsc.org | Indicates the efficiency of intersystem crossing to a triplet state, which can be a loss pathway or a desired process in photodynamic therapy. |

| Triplet State Lifetime | Up to 190 µs rsc.org | A long-lived triplet state can influence device stability and performance. |

| Electron Injection Time | Can be accelerated by carbazole donors nih.gov | Faster injection from the photo-excited state to an adjacent electron acceptor layer can improve photovoltaic efficiency. |

| Charge Recombination Kinetics | Can be slowed by carbazole donors nih.gov | Slower recombination of separated charges allows for more efficient collection at the electrodes. |

These findings from related compounds underscore the rich photophysical behavior that can be anticipated from BCPA and highlight the importance of detailed spectroscopic and device-based studies to fully elucidate the charge transfer dynamics at its interfaces.

Mechanistic Insights into Bcpa Functionality in Organic Optoelectronic Platforms

Role of BCPA as a Hole-Transporting or Electron-Blocking Material

The design of BCPA, incorporating carbazole (B46965) and triphenylamine (B166846) functionalities, suggests its primary role as a hole-transporting material (HTM) and an electron-blocking layer (EBL) in optoelectronic devices. Carbazole and its derivatives are known for their excellent hole-transport properties and high thermal stability. The incorporation of rigid and bulky carbazole moieties can significantly improve the morphological stability of thin films, which is crucial for device longevity.

In many OLED structures, a hole-transporting layer facilitates the movement of holes from the anode to the emissive layer, while an electron-blocking layer prevents electrons from passing through the emissive layer to the anode without recombining with holes. The efficiency of these devices is highly dependent on the balance of charge carriers within the emissive layer. Materials with high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level are essential for efficient hole injection and transport.

While specific experimental data for BCPA is limited in publicly available literature, the properties of similar carbazole-based materials provide insight into its expected functionality. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have demonstrated good thermal stability with high glass transition temperatures (Tg) ranging from 148 to 165 °C. mdpi.com

Efficient charge injection and extraction at the interfaces between the active organic layers and the electrodes are critical for device performance. The energy level alignment between the HOMO of the hole-transporting material and the work function of the anode governs the efficiency of hole injection. Similarly, the alignment of the lowest unoccupied molecular orbital (LUMO) with the cathode is crucial for electron injection.

For materials like BCPA, the HOMO energy level is a key parameter. In related carbazole derivatives, HOMO levels are typically in the range of -5.7 to -5.8 eV, which can be tuned by chemical modification. nih.govscispace.com This range is generally suitable for efficient hole injection from common anodes like indium tin oxide (ITO) modified with a conducting polymer layer such as PEDOT:PSS.

The carbazole moieties in BCPA are expected to facilitate hole injection from the anode and transport towards the emissive layer. At the interface with the emissive layer, BCPA can also act as an electron-blocking layer. This is due to a potentially large energy barrier between the LUMO of BCPA and the LUMO of the adjacent electron-transporting or emissive layer, which would impede the flow of electrons towards the anode. This confinement of electrons within the emissive layer increases the probability of electron-hole recombination, thereby enhancing the device's quantum efficiency.

Charge mobility is a measure of how quickly charge carriers can move through a material under the influence of an electric field. High hole mobility is a desirable characteristic for a hole-transporting material to ensure that holes can efficiently reach the recombination zone in the emissive layer.

BCPA as an Emitter in Organic Light-Emitting Devices (OLEDs): Understanding Emission Mechanisms

The perylene (B46583) core of the BCPA molecule is a well-known fluorophore, suggesting that BCPA can also function as an emitter in OLEDs. The emission color and efficiency would be determined by the electronic structure of the perylene moiety, which can be influenced by the attached N,N-Bis(4-(9H-carbazol-9-yl)phenyl)amine groups.

In fluorescent OLEDs, light is generated from the radiative decay of singlet excitons. The efficiency of this process is limited by the fact that electron-hole recombination statistically produces 25% singlet excitons and 75% non-emissive triplet excitons. Effective management of singlet excitons is therefore crucial for high-efficiency emission.

When BCPA is used as an emitter, the perylene core is the site of light emission. Upon electrical excitation, singlet excitons are formed on the BCPA molecules. The efficiency of light emission will depend on the photoluminescence quantum yield (PLQY) of BCPA in the solid state. The bulky carbazole groups can serve to reduce intermolecular interactions and aggregation-caused quenching, which often diminishes the PLQY in thin films. This steric hindrance helps to maintain the emissive properties of the perylene core.

In many OLEDs, the emissive layer consists of a host material doped with a guest emitter. Energy transfer from the host to the guest is a critical process that determines the device efficiency and emission color. The two primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

FRET is a non-radiative, long-range dipole-dipole coupling mechanism that transfers energy from an excited donor (host) to an acceptor (guest). Efficient FRET requires a good spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. chemistryviews.org Dexter energy transfer is a short-range process that involves the exchange of electrons and can transfer both singlet and triplet energy.

If BCPA were used as a host material, its high triplet energy, characteristic of carbazole-based materials, would be advantageous for hosting phosphorescent emitters, which harvest triplet excitons. mdpi.com If BCPA were used as a guest emitter, the host material would need to have an emission spectrum that overlaps well with the absorption spectrum of the perylene core of BCPA to ensure efficient FRET. The energy levels of the host and BCPA would also need to be well-aligned to facilitate charge trapping and recombination on the BCPA molecules.

Function of BCPA in Organic Photovoltaics (OPVs) as a Donor or Acceptor Component

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The fundamental process involves the absorption of light to create excitons, which then diffuse to the donor-acceptor interface to be dissociated into free charge carriers.

The suitability of a material as a donor or an acceptor is determined by its HOMO and LUMO energy levels. A donor material should have a relatively high HOMO level to facilitate hole transport and a LUMO level that is higher than that of the acceptor to provide a driving force for exciton (B1674681) dissociation. Conversely, an acceptor material should have a low LUMO level for efficient electron transport.

Exciton Dissociation at BCPA Heterojunctions

Upon photoexcitation, excitons are generated within the donor or acceptor material and diffuse to the BCPA heterojunction. The energetic landscape at this interface, specifically the offset between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of BCPA and the acceptor, provides the driving force for charge separation. For efficient exciton dissociation to occur, the energy of the exciton must be greater than the energy of the charge-transfer (CT) state formed at the interface.

Research indicates that the rate of exciton dissociation at such interfaces can be extremely rapid, often occurring on the femtosecond to picosecond timescale. For instance, studies on similar donor-acceptor systems have shown that the exciton dissociation rate constant can be on the order of 7 x 10¹² sec⁻¹, corresponding to a timescale of approximately 140 femtoseconds. researchgate.net This ultrafast charge transfer process is crucial to outcompete exciton decay pathways, such as fluorescence and non-radiative recombination, which would otherwise reduce the number of generated free carriers.

The dynamics of exciton dissociation are also influenced by the molecular orientation and packing at the BCPA interface. A well-ordered interface can facilitate more efficient electronic coupling between the donor and acceptor moieties, thereby enhancing the probability of charge transfer.

Charge Separation and Recombination Pathways in BCPA-based OPV Blends

Following the initial exciton dissociation, the resulting charge carriers—a hole on the BCPA (donor) and an electron on the acceptor—must separate and travel towards their respective electrodes to contribute to the photocurrent. However, these charge carriers are still subject to recombination, a process that represents a significant loss mechanism in OPV devices.

Several recombination pathways can occur in BCPA-based OPV blends:

Geminate Recombination: This occurs when the initially formed, spatially correlated electron-hole pair at the interface recombines before the charges can escape their mutual Coulombic attraction. This process is often observed on the nanosecond timescale in blends with insufficient driving force for charge separation or in morphologies with predominantly molecularly mixed domains. nih.govnih.gov

Bimolecular Recombination: This involves the recombination of free charge carriers (a hole from one dissociated exciton and an electron from another) as they traverse the active layer. The rate of bimolecular recombination is dependent on the charge carrier concentration and mobility.

Trap-Assisted Recombination: Defects or impurity sites within the material can act as traps for charge carriers, increasing the probability of recombination.

The efficiency of charge separation versus recombination in BCPA-based blends is a complex interplay of energetic factors and the morphology of the blend. A significant energy offset between the donor and acceptor can help to overcome the Coulombic binding of the initial charge-transfer state, promoting the generation of free carriers. nih.govnih.gov Furthermore, the formation of distinct, pure domains of the donor and acceptor materials can create efficient pathways for charge transport to the electrodes, reducing the likelihood of bimolecular recombination. nih.gov

Spectroscopic studies on similar perylene-carbazole dyads have revealed that charge separation can occur on a sub-picosecond timescale (e.g., 0.28 ps), while charge recombination is a much slower process, happening on the nanosecond timescale (e.g., 1.21 ns). rsc.org This significant difference in timescales is critical for achieving high internal quantum efficiencies in OPV devices.

Below is a table summarizing the key kinetic parameters in BCPA-based systems, drawn from analogous donor-acceptor systems.

| Process | Typical Timescale | Influencing Factors |

| Exciton Dissociation | 100 fs - 10 ps | - Energy offset (HOMO-LUMO levels)- Interfacial electronic coupling- Molecular orientation |

| Charge Separation | ps - ns | - Driving force (exciton vs. CT state energy)- Blend morphology (domain size and purity)- Electric field |

| Geminate Recombination | ns | - Coulombic attraction of the charge pair- Blend morphology (intermixed vs. pure domains) |

| Bimolecular Recombination | ns - µs | - Charge carrier mobility- Charge carrier concentration |

Table 1: Key Kinetic Processes and Influencing Factors in BCPA-based Organic Photovoltaic Blends.

Structure Property Function Relationships in Bcpa and Its Derivatives

Influence of N-Substitution on Perylene (B46583) Core Photophysics and Electronic Properties

Attaching electron-donating groups to the perylene core, such as amino groups, generally leads to a significant red-shift in both the absorption and emission spectra. This is attributed to an intramolecular charge transfer (ICT) character from the nitrogen lone pair to the electron-deficient perylene π-system. mdpi.com For instance, studies on monoamino-substituted perylene tetracarboxylic dianhydrides demonstrate a unique charge transfer emission in the near-infrared region that exhibits solvatochromism, a shift in spectral position depending on the polarity of the solvent. mdpi.com This ICT character can be further influenced by the number of amino substituents. In a series of perylenes substituted with one to four diphenylamine (B1679370) (DPA) moieties, the mono-substituted derivative displayed the largest Stokes shift and the most pronounced charge transfer character. nih.gov

The steric bulk of the N-substituents also plays a crucial role. Large, bulky groups can induce a twist in the perylene backbone. mdpi.com This twisting can disrupt intermolecular π-π stacking in the solid state, which often leads to an increase in fluorescence quantum yield by mitigating aggregation-caused quenching (ACQ). worktribe.com For example, in perylene diimide (PDI) derivatives, attaching bulky 2,6-diisopropylphenyl groups at the imide positions provides more effective steric protection against aggregation compared to smaller groups, resulting in higher photoluminescence quantum yields (PLQY) in the solid state. worktribe.com The twisting of the perylene core can also alter the HOMO and LUMO energy levels, thereby tuning the material's electrochemical properties. mdpi.com

| Compound | Substitution Type | Key Photophysical Property | Reference |

|---|---|---|---|

| (DPA)1-Per | Mono-amino substitution | Largest charge transfer character and Stokes shift in the series. | nih.gov |

| (DPA)4-Per | Tetra-amino substitution | Highest fluorescence quantum yield in the series due to increased donor moieties. | nih.gov |

| DiBrPDI-DIA | Bulky N-aryl substitution (PDI) | Higher PLQY (51.4%) due to steric hindrance preventing aggregation. | worktribe.com |

| Monoamino-PTCDA | Mono-amino substitution | Charge transfer emission in the near-infrared, exhibits solvatochromism. | mdpi.com |

Impact of Carbazole (B46965) Moiety Positioning and Number on Charge Transport and Photophysical Characteristics

Carbazole is a well-known building block for hole-transporting materials (HTMs) due to its electron-rich nature, rigid planar structure, and excellent hole mobility. acs.orgmdpi.com In BCPA, the two carbazole-phenyl units are the primary drivers of its hole-transporting function. The positioning of these moieties and their number significantly affect the material's performance.

The point of linkage on the carbazole ring is critical. Functionalization can occur at the 2, 7, 3, 6, or 9 positions. mdpi.com Linear conjugation along the 2,7-positions of carbazole generally results in a more extended π-system and a red-shifted absorption compared to substitution at the 3,6-positions. researchgate.net More importantly, the substitution position has a profound impact on charge transport. Materials with 2,7-linked carbazole units have been shown to exhibit significantly higher hole mobilities—in some cases, nearly double—than their 3,6-substituted counterparts. mdpi.com This is often attributed to better intermolecular π-π stacking and molecular planarity. global-sci.com

The number of carbazole units also influences the material's properties. Increasing the number of carbazole units, for instance by creating di-carbazole structures, can enhance hole mobility and improve the thermal stability of the material. mdpi.com The presence of multiple charge-transporting moieties can create more pathways for hole hopping, leading to improved conductivity. In BCPA, the presence of two carbazole-phenyl arms contributes to its high hole mobility.

Furthermore, the introduction of bulky or charge-donating groups onto the carbazole units themselves can be used to fine-tune properties. For example, attaching additional donor groups can modify the HOMO/LUMO energy levels, while bulky substituents can prevent crystallization and improve the morphological stability of thin films, which is crucial for the longevity of organic electronic devices. rsc.org The D–A (donor-acceptor) type molecular structure, where carbazole acts as the donor, can enhance molecular interactions and improve charge transport capabilities. rsc.org

| Carbazole Derivative Type | Key Structural Feature | Impact on Properties | Reference |

|---|---|---|---|

| 2,7-substituted Carbazole HTM | Linear conjugation | Significantly higher hole mobility compared to 3,6-isomers. | mdpi.com |

| 3,6-substituted Carbazole HTM | Non-linear conjugation | Lower hole mobility. | mdpi.com |

| Di-carbazole HTM (H19) | Increased number of carbazole units | Enhanced hole mobility and higher Power Conversion Efficiency (PCE) in solar cells. | mdpi.com |

| V866 (ortho-position functional groups) | Improved molecular planarity | Enhanced intermolecular π-π stacking, leading to higher hole mobility (0.007 cm²/Vs). | global-sci.com |

Rational Design Principles for Modulating BCPA's Optoelectronic Profile based on Molecular Architecture

The relationship between the molecular architecture of BCPA and its optoelectronic properties provides a clear set of principles for the rational design of new, high-performance materials. By strategically modifying the perylene core, the carbazole units, and the linking phenyl groups, one can precisely tune the material's characteristics for targeted applications.

Tuning Emission Color and Efficiency: The emission properties are primarily dictated by the perylene core. To achieve blue-shifted emission, one could reduce the electron-donating strength of the N-substituent or introduce steric hindrance to twist the perylene core, disrupting conjugation. Conversely, for red-shifted emission, increasing the electron-donating ability of the N-substituent or extending the π-conjugation of the perylene core would be effective strategies. nih.gov The fluorescence quantum yield can be enhanced by adding bulky groups to the N-substituent to suppress aggregation-caused quenching in the solid state. worktribe.com

Optimizing Charge Transport: The hole transport capability is mainly controlled by the carbazole moieties. To maximize hole mobility, a linear 2,7-linkage on the carbazole units should be prioritized over a 3,6-linkage. mdpi.com Increasing the density of carbazole units, for example by using dendrimeric structures, can also enhance charge transport. mdpi.com Maintaining a high degree of molecular planarity is crucial for facilitating efficient intermolecular π-π stacking, which is a key factor for high charge mobility. global-sci.com

Energy Level Engineering: For efficient device performance, the HOMO and LUMO energy levels of the HTM must be well-aligned with the adjacent layers (e.g., the perovskite absorber layer in a solar cell or the emissive layer in an OLED). acs.org The HOMO level can be raised by introducing stronger electron-donating groups on either the carbazole or the N-phenyl units. A deeper HOMO level, which is often desirable for stability and better alignment with perovskite valence bands, can be achieved by using less powerful donors or by introducing mild electron-withdrawing groups. rsc.org Varying the central π-bridge and the peripheral end groups has a remarkable influence on the frontier molecular orbital energy levels. rsc.org

By applying these design principles, a wide range of BCPA derivatives can be conceptualized and synthesized, each with a tailored optoelectronic profile suitable for next-generation organic electronic devices.

Future Research Directions and Translational Perspectives for Bcpa in Advanced Materials Science

Exploration of BCPA in Novel Optoelectronic Device Architectures beyond Traditional OLEDs and OPVs

While BCPA has shown promise in traditional Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), its application in other novel optoelectronic device architectures remains largely unexplored. The inherent properties of its carbazole (B46965) and perylene (B46583) moieties suggest its potential in a wider range of applications.

Perovskite Solar Cells (PSCs): The carbazole moiety is known for its excellent hole-transporting properties and has been successfully incorporated into Hole Transporting Materials (HTMs) for PSCs. rsc.orgrsc.orgnih.govresearchgate.netcityu.edu.hk These derivatives have contributed to achieving high power conversion efficiencies. rsc.orgresearchgate.net The electron-rich nature of the carbazole units in BCPA could facilitate efficient hole extraction from the perovskite layer, a critical factor for high-performance PSCs. Future research should focus on integrating BCPA as an HTM or as an interfacial layer in inverted p-i-n PSC architectures to investigate its impact on device efficiency, stability, and hysteresis.

Organic Light-Emitting Transistors (OLETs): OLETs are multifunctional devices that combine the light-emitting function of an OLED with the switching capability of a transistor. nih.gov This integration offers potential for simplified pixel architectures in displays. Given BCPA's emissive properties derived from the perylene core and the charge-transport capabilities of the carbazole units, it is a candidate for the active layer in OLETs. Research in this area would involve optimizing the ambipolar charge transport within BCPA films and designing device structures that maximize both light emission and charge carrier mobility.

Organic Photodetectors (OPDs): The strong absorption characteristics of the perylene core in the visible spectrum make BCPA a suitable candidate for the active layer in OPDs. The charge-transporting carbazole units would facilitate the efficient collection of photogenerated charge carriers. Future investigations could explore the spectral response, detectivity, and response speed of BCPA-based photodetectors, potentially for applications in imaging and sensing.

A comparative look at the potential applications for BCPA is presented below:

| Device Architecture | Potential Role of BCPA | Key Properties to Exploit |

| Perovskite Solar Cells | Hole Transporting Material (HTM) | High hole mobility, suitable energy level alignment with perovskite |

| Organic Light-Emitting Transistors | Active (emissive & charge transport) layer | Ambipolar charge transport, high photoluminescence quantum yield |

| Organic Photodetectors | Photoactive material | Strong absorption in the visible spectrum, efficient charge separation and transport |

Strategies for Enhancing BCPA's Intrinsic Chemical and Photostability

A critical bottleneck for the commercialization of many organic electronic materials is their limited long-term operational stability. Enhancing the intrinsic chemical and photostability of BCPA is paramount for its practical application.

Molecular Design and Synthesis:

Steric Hindrance: Introducing bulky substituents onto the carbazole or perylene units can prevent close intermolecular packing, which can lead to the formation of detrimental aggregates and excimers that quench fluorescence and degrade the material. nih.gov

Fluorination: The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, improving resistance to oxidation.

Deuteration: Replacing hydrogen atoms with deuterium at positions susceptible to bond cleavage under photo-irradiation can enhance photostability due to the stronger C-D bond compared to the C-H bond.

Encapsulation and Matrix Integration:

Host-Guest Systems: Dispersing BCPA within a stable, wide-bandgap host matrix can isolate individual BCPA molecules, preventing aggregation-induced degradation. nih.gov

Metal-Organic Frameworks (MOFs): Incorporating BCPA into the porous structure of MOFs can provide a rigid and protective environment, enhancing its photostability by isolating the molecules. nih.gov

Polymer Nanoparticles: Encapsulating BCPA in biodegradable polymer nanoparticles can protect it from the environment and has been shown to be effective for other dyes like perylene diimides. researchgate.net

Chemical Modification of Moieties: